molecular formula C12H11N5OS2 B269903 N-(2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

N-(2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No. B269903
M. Wt: 305.4 g/mol
InChI Key: NXYAFDQQWSSYAN-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide, also known as BTA-EG6, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzothiadiazole derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-(2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has also been shown to induce the production of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, the reduction of inflammation, and the protection of neurons from oxidative stress. N-(2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has also been shown to exhibit antibacterial and antiviral activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide in lab experiments is its ability to exhibit a wide range of biological activities, making it a versatile compound for various research fields. However, one of the limitations of using N-(2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide, including the development of more potent derivatives, the investigation of its potential applications in other research fields, and the exploration of its mechanism of action in greater detail. Additionally, the use of N-(2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide in combination with other compounds may lead to synergistic effects, which could enhance its therapeutic potential.

Synthesis Methods

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide involves the reaction of 2-(1-methyl-1H-imidazol-2-ylthio)acetic acid with 2-amino-1,3-benzothiazole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure N-(2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has been studied for its potential applications in various scientific research fields, including cancer therapy, neurodegenerative diseases, and infectious diseases. In cancer therapy, N-(2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has been shown to exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, N-(2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has been shown to protect neurons from oxidative stress and inflammation. In infectious diseases, N-(2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has been shown to inhibit the growth of bacteria and viruses.

properties

Product Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Molecular Formula

C12H11N5OS2

Molecular Weight

305.4 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(1-methylimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C12H11N5OS2/c1-17-6-5-13-12(17)19-7-10(18)14-8-3-2-4-9-11(8)16-20-15-9/h2-6H,7H2,1H3,(H,14,18)

InChI Key

NXYAFDQQWSSYAN-UHFFFAOYSA-N

SMILES

CN1C=CN=C1SCC(=O)NC2=CC=CC3=NSN=C32

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC=CC3=NSN=C32

Origin of Product

United States

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